Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is an organic compound with the molecular formula C14H14FNO3 and a molecular weight of 263.26 g/mol This compound is a derivative of quinolone, a class of synthetic antibacterial agents
Preparation Methods
The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the reaction of ethylamine and tartaric acid to form ethyl acetate salt and sodium chloride.
Intermediate Formation: The next step involves the reaction of a fluorinated compound with 3,5-dichloro-2,4-dinitrobenzaldehyde to produce 7-(3-aminomethyl)quinoline-3-carboxylate.
Final Product: The intermediate is then chlorinated to yield the final product, this compound.
Chemical Reactions Analysis
Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinolone derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and carboxylate positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include various substituted quinolines and quinolones.
Scientific Research Applications
Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .
Comparison with Similar Compounds
Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives:
Norfloxacin: Similar in structure but with a different substitution pattern, Norfloxacin is a well-known antibiotic.
Levofloxacin: Another quinolone derivative, Levofloxacin is used as a broad-spectrum antibiotic.
Ciprofloxacin: This compound is widely used in clinical settings for its potent antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-7-9(15)5-6-12(10)16/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOIKMLILWSYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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